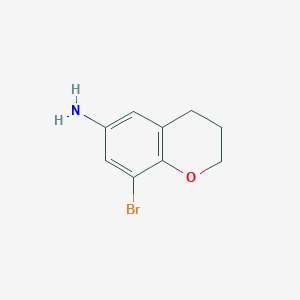

8-Bromochroman-6-amine

Description

Significance of the Chroman Scaffold in Medicinal Chemistry Research

The chroman scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its prevalence stems from its presence in a wide array of natural products, most notably flavonoids and tocopherols (B72186) (Vitamin E), which exhibit a plethora of biological activities. Synthetic chroman derivatives have also demonstrated significant therapeutic potential across various disease areas.

The versatility of the chroman ring system allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. Research has shown that chroman-based compounds can interact with a diverse range of biological targets, leading to a wide spectrum of activities.

Table 1: Reported Biological Activities of Chroman Derivatives

| Biological Activity | Examples of Chroman Derivatives | Research Findings |

| Anticancer | Ormeloxifene, KBU2046, B43-genistein | Some chroman derivatives have progressed to clinical trials, demonstrating their potential in oncology. nih.gov |

| Antiepileptic | Chroman derivatives with specific substitutions | Certain synthesized chroman compounds have shown antiepileptic activity superior to reference drugs in preclinical studies. nih.gov |

| Neuroprotective | Various synthetic chromans | The chroman structure is explored for its potential to protect nerve cells from damage. nih.gov |

| Antioxidant | Trolox (a water-soluble derivative of vitamin E) | The phenolic hydroxyl group often present in chromans contributes to their ability to scavenge free radicals. |

| Anti-HIV | Certain chroman-based compounds | Research has indicated the potential of some chroman derivatives to inhibit the human immunodeficiency virus. nih.gov |

Overview of Halogenated Chromans in Drug Discovery Initiatives

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a drug candidate's structure is a widely employed strategy in medicinal chemistry to modulate its properties. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

In the context of chromans, halogenation can lead to:

Enhanced Biological Potency: Halogen atoms can increase the binding affinity of a molecule to its target protein through various interactions, including hydrogen bonding and halogen bonding.

Improved Metabolic Stability: The presence of a halogen can block sites on the molecule that are susceptible to metabolic breakdown, thereby increasing its half-life in the body.

Modified Lipophilicity: Halogens can alter the fat-solubility of a compound, which in turn affects its absorption, distribution, and excretion.

The strategic placement of a halogen on the chroman scaffold can therefore be a key factor in optimizing a compound for therapeutic use. For instance, the introduction of a halogen can potentiate the antimicrobial or anticancer activity of the parent chroman. tandfonline.com

Table 2: Influence of Halogenation on Bioactive Compounds

| Halogen | Effect on Molecular Properties | Example |

| Bromine | Can increase potency and influence binding interactions. | (S)-8-Bromo-6-chlorochroman-4-amine has been investigated for potential antimicrobial and anticancer properties. smolecule.com |

| Chlorine | Often used to enhance potency and metabolic stability. | Chlorinated chromenes have shown effectiveness against multidrug-resistant bacteria. tandfonline.com |

| Fluorine | Can improve metabolic stability and binding affinity. | Often used in modern pharmaceuticals to enhance pharmacokinetic properties. |

Current Academic Research Landscape for 8-Bromochroman-6-amine

A comprehensive review of the current academic literature reveals that dedicated research focusing specifically on this compound is notably limited. The majority of available information on this compound comes from chemical supplier catalogs and databases, which provide basic chemical and physical properties but lack in-depth pharmacological studies.

Table 3: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| CAS Number | 735248-42-7 |

While direct research on this compound is scarce, its structure suggests potential areas of interest for future investigation. The presence of the bromine atom and the amine group on the chroman scaffold indicates that it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The amine group, for instance, provides a reactive handle for further chemical modifications, allowing for the exploration of a wider chemical space.

Based on the known activities of related halogenated and aminated chromans, it is plausible that this compound or its derivatives could exhibit biological activities such as antimicrobial or anticancer effects. However, without dedicated experimental studies, this remains speculative. The current academic landscape, therefore, presents an open opportunity for researchers to explore the synthesis, characterization, and biological evaluation of this specific chroman derivative.

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-6-amine |

InChI |

InChI=1S/C9H10BrNO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3,11H2 |

InChI Key |

OZHOZOWAIARYLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)N)Br)OC1 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromochroman 6 Amine and Analogues

Approaches to Chroman Ring System Construction

The formation of the fundamental chroman ring is the initial critical phase in the synthesis of 8-Bromochroman-6-amine. Various strategies have been developed, primarily focusing on the cyclization of acyclic precursors or the reduction of more oxidized heterocyclic systems like chromones and chromanones.

Cyclization Reactions of Precursors

Intramolecular cyclization reactions provide a powerful and direct route to the chroman framework. These methods typically involve forming the crucial ether linkage from a suitably functionalized phenol (B47542) derivative.

One prominent strategy is the radical cyclization of o-allyloxybenzaldehydes, which has emerged as a versatile method for creating 3-substituted chroman-4-ones. researchgate.net This approach allows for the incorporation of various functional groups at the C3-position through different radical precursors. researchgate.net Another sophisticated method involves a convergent three-step sequence that begins with a Heck coupling of an allylic alcohol and a 2-iodophenol, followed by reduction and a final Mitsunobu cyclization to yield the chroman ring. organic-chemistry.org This demonstrates the utility of building the precursor chain before the final ring-closing step. organic-chemistry.org

Other notable cyclization methods include:

Intramolecular Friedel-Crafts-type cyclizations of O-allyl and homoallyl phenols. nih.gov

Asymmetric intramolecular cyclopropanation of specific diazo compounds, catalyzed by cobalt(II) complexes, to form tricyclic chromanones with fused cyclopropanes. nih.gov

Lewis base-catalyzed carbosulfenylation of cinnamyl aryl ethers, which proceeds via a thiiranium ion intermediate to construct 3,4-disubstituted chromans. nih.gov

Bifunctional aminoboronic acid-catalyzed intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, which can produce chromans with high enantioselectivity. organic-chemistry.org

| Method | Precursor Type | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Radical Cascade Cyclization | o-Allyloxybenzaldehydes | Radical Initiators (e.g., TBHP) | 3-Substituted Chroman-4-ones | researchgate.net |

| Heck Coupling & Mitsunobu Cyclization | Allylic Alcohols & 2-Iodophenols | Pd Catalyst, PPh3, DIAD | 2-Substituted Chromans | organic-chemistry.org |

| Intramolecular Oxa-Michael Addition | α,β-Unsaturated Carboxylic Acids | Bifunctional Aminoboronic Acid | Chiral Chromans | organic-chemistry.org |

| Asymmetric Radical Bicyclization | α-(2-((E)-cinnamyloxy)aryl)diazomethanes | Co(II) Complex | Tricyclic Fused Chromanes | nih.gov |

| Carbosulfenylation | Cinnamyl Aryl Ethers | Lewis Base, Sulfenylating Agent | 3,4-Disubstituted Chromans | nih.gov |

Reduction Strategies for Chromone (B188151) and Chromanone Derivatives

An alternative and widely used approach to obtaining the chroman skeleton is the reduction of commercially available or synthetically accessible chromone and chroman-4-one precursors. These methods offer robust pathways to the saturated heterocyclic core.

The reduction of the C2-C3 double bond in chromones to yield chroman-4-ones is a common first step. A variety of hydrogenation techniques are effective, including the use of catalysts like palladium, platinum, and Raney-nickel. uni-konstanz.deresearchgate.net Catalytic transfer hydrogenation and reduction with complex metal hydrides such as Diisobutylaluminium hydride (DIBALH) are also well-documented. uni-konstanz.deresearchgate.net

Further reduction of the C4-carbonyl group in chroman-4-ones leads to either chroman-4-ols or directly to the fully saturated chroman.

Reduction to Chroman-4-ols : Sodium borohydride (B1222165) (NaBH₄) is frequently used to reduce the ketone, yielding the corresponding alcohol. For instance, 8-bromo-6-chloro-2-pentylchroman-4-one was reduced with NaBH₄ in methanol (B129727) to provide the chroman-4-ol in nearly quantitative yield. acs.org

Complete Reduction to Chromans : The complete removal of the C4-carbonyl group can be achieved in a two-step sequence. Following the reduction to the chroman-4-ol, a dehydroxylation step can be performed. A common method is using triethylsilane (Et₃SiH) as a hydride source in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to yield the final chroman. acs.org

| Precursor | Target Product | Reagent/System | Reference |

|---|---|---|---|

| Chromone | Chroman-4-one | H₂, Pd/C; H₂, Pt; H₂, Raney-Ni | uni-konstanz.deresearchgate.net |

| Chromone | Chroman-4-one | DIBALH, Complex Hydrides | uni-konstanz.deresearchgate.net |

| Chroman-4-one | Chroman-4-ol | NaBH₄, LiAlH₄ | researchgate.netacs.org |

| Chroman-4-ol | Chroman | Triethylsilane, BF₃·Et₂O | acs.org |

| Chromanone | Chroman | Ascorbic Acid, Sodium Dithionite | nih.gov |

Strategic Introduction of Bromine and Amine Moieties

With the chroman ring constructed, the focus shifts to the precise installation of the bromine atom at the C8 position and the amine group at the C6 position. The electronic properties of the benzene (B151609) ring portion of the chroman system dictate the regioselectivity of these electrophilic substitution and subsequent functional group manipulation steps.

Regioselective Bromination of Chroman Precursors

The introduction of a bromine atom onto the aromatic ring of a chroman precursor is typically achieved through electrophilic aromatic substitution. To obtain the desired 8-bromo isomer, the directing effects of the substituents already present on the ring must be carefully considered. The ether oxygen of the chroman ring is an ortho-, para-director. Without other strongly directing groups, bromination would likely yield a mixture of products, with substitution at C6 and C8 being probable.

To achieve regioselectivity for the C8 position, the synthesis often starts with a precursor that favors this substitution pattern. For example, the synthesis of 8-bromo-6-chloro-2-pentylchroman-4-one has been reported, indicating that with the C6 position blocked by a chloro group, bromination can be directed effectively to C8. acs.org In another relevant strategy, 3-bromo-2-pentylchroman-4-one was synthesized using pyridinium (B92312) tribromide (Py·Br₃) as the brominating agent, although this targets the C3 position adjacent to the carbonyl. acs.org For aromatic bromination, molecular bromine (Br₂) or N-Bromosuccinimide (NBS) are common reagents, often used with a Lewis acid catalyst if the ring is not sufficiently activated.

Amination Reactions for Chroman Ring Systems

The introduction of an amine group at the C6 position of an 8-bromochroman scaffold is most strategically accomplished through the reduction of a nitro group precursor. Direct amination via nucleophilic substitution of a halide at this position is generally not feasible unless the aromatic ring is heavily activated by strong electron-withdrawing groups, which is not the case here.

The logical synthetic sequence would involve:

Synthesis of an 8-bromochroman or 8-bromochroman-4-one (B1287176) precursor.

Electrophilic nitration at the C6 position to yield an 8-bromo-6-nitrochroman intermediate.

Reduction of the nitro group to the target 6-amine.

While direct nucleophilic aromatic substitution (SₙAr) for amination is not the primary route for this specific target, the principles are fundamental in heterocyclic chemistry. researchgate.net SₙAr reactions typically require an electron-deficient aromatic ring and a good leaving group. researchgate.net For instance, 3-bromo-4-nitropyridine (B1272033) N-oxide readily undergoes nucleophilic substitution with amines at the C3 position. researchgate.net This highlights the necessity of activating groups (like nitro groups) to facilitate such substitutions. In the context of 8-bromochroman, the bromine itself is a leaving group, but the ring is not sufficiently electron-deficient for direct displacement by an amine nucleophile at C6. Therefore, the nitration-reduction sequence remains the most viable pathway. The reduction of the intermediate 6-nitro group is reliably achieved with standard reagents such as tin(II) chloride (SnCl₂), hydrogen over a palladium catalyst (H₂/Pd), or iron in acetic acid.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. acs.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is particularly effective for the synthesis of aryl amines from aryl halides. acs.orgorganic-chemistry.org The versatility of this method allows for the coupling of a wide array of amines with various aryl halides and pseudohalides, operating under relatively mild conditions and demonstrating broad functional group tolerance. researchgate.netresearchgate.net

The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of a palladium(0) complex to the aryl halide, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst. researchgate.net The efficiency and scope of the reaction are highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. researchgate.net

In the context of synthesizing derivatives of this compound, the Buchwald-Hartwig amination is a powerful tool. Starting from a precursor such as 6,8-dibromochroman, selective amination at the 6-position could be achieved, or a variety of amines could be coupled at the 8-position of this compound to generate novel derivatives. The reactivity of the C-Br bond is modulated by the electronic environment and steric hindrance, which can be exploited for selective transformations.

Below is a representative table of potential Buchwald-Hartwig cross-coupling reactions on a brominated chroman scaffold.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| This compound | Aniline (B41778) | Pd2(dba)3/XPhos | NaOtBu | Toluene | N8-phenylchroman-6,8-diamine |

| This compound | Morpholine | Pd(OAc)2/RuPhos | K3PO4 | Dioxane | 8-(Morpholino)chroman-6-amine |

| 6,8-Dibromochroman | Ammonia (equivalent) | Pd(OAc)2/Josiphos | LiHMDS | Toluene | This compound |

| This compound | Benzylamine | Pd2(dba)3/BrettPhos | Cs2CO3 | Toluene | N8-Benzylchroman-6,8-diamine |

Reaction with Cyclic Anhydrides and Amines

The reaction of primary amines with cyclic anhydrides is a well-established method for the synthesis of amides, specifically producing a product that contains both an amide and a carboxylic acid functionality due to the ring-opening of the anhydride (B1165640). acs.orgnih.gov This transformation proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate which then collapses, breaking the C-O bond within the anhydride ring to yield the final product. nih.gov

For this compound, this reaction provides a straightforward route to introduce a variety of functionalized side chains. The primary amino group at the C-6 position acts as the nucleophile, reacting with cyclic anhydrides like succinic anhydride or phthalic anhydride to form the corresponding N-(8-bromochroman-6-yl)succinamic acid or N-(8-bromochroman-6-yl)phthalamic acid, respectively. These products can then be subjected to further chemical transformations, such as cyclization to form imides. This reaction is typically carried out in a suitable solvent and may require mild heating. nih.govrsc.org

The following table illustrates the expected products from the reaction of this compound with various cyclic anhydrides.

| This compound | Cyclic Anhydride | Reaction Conditions | Expected Product |

|---|---|---|---|

| This compound | Succinic anhydride | THF, Room Temperature | 4-((8-Bromochroman-6-yl)amino)-4-oxobutanoic acid |

| This compound | Phthalic anhydride | Toluene, Reflux | 2-((8-Bromochroman-6-yl)carbamoyl)benzoic acid |

| This compound | Maleic anhydride | DCM, Room Temperature | (Z)-4-((8-Bromochroman-6-yl)amino)-4-oxobut-2-enoic acid |

| This compound | Glutaric anhydride | Acetonitrile (B52724), 50 °C | 5-((8-Bromochroman-6-yl)amino)-5-oxopentanoic acid |

Synthesis of Chiral 8-Bromochroman-amines

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. Several strategies exist for the asymmetric synthesis of chiral amines, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric hydrogenation of prochiral precursors like imines or enamines.

In the context of this compound, a plausible route to obtaining chiral analogues involves the asymmetric reduction of a corresponding chromanone precursor. For instance, 8-bromo-6-nitrochroman-4-one can be reduced to the corresponding alcohol, followed by conversion to an azide, and subsequent asymmetric hydrogenation to yield a chiral amino alcohol. Alternatively, the ketone can undergo reductive amination with a chiral amine auxiliary, followed by removal of the auxiliary. A more direct approach is the asymmetric hydrogenation of an imine formed from the chromanone.

Recent advances have focused on transition metal-catalyzed asymmetric hydrogenation, where a prochiral substrate is hydrogenated using a chiral catalyst, often a complex of rhodium, ruthenium, or iridium with a chiral phosphine ligand. These methods can provide high enantioselectivities (ee) for a wide range of substrates.

The table below outlines potential catalysts and expected outcomes for the asymmetric synthesis of chiral 6-aminochroman derivatives, which is a key step towards chiral this compound.

| Precursor | Catalyst/Ligand | Reaction Type | Expected Product | Expected Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 8-Bromochroman-4,6-dione | Ru(II)-BINAP | Asymmetric Hydrogenation | (S)-8-Bromo-6-hydroxychroman-4-one | >95% |

| 8-Bromo-6-nitrochroman-4-one | (S)-CBS catalyst, BH3 | Asymmetric Reduction | (S)-8-Bromo-6-nitrochroman-4-ol | >98% |

| Imine of 8-bromochroman-4-one | Ir(I)-[P,N] ligand | Asymmetric Hydrogenation | Chiral 8-bromochroman-4-amine | >90% |

| 6-Azido-8-bromochroman | Pd/C, H2 with chiral additive | Asymmetric Reduction | Chiral this compound | Variable |

Novel Synthetic Transformations for Chroman-Based Scaffolds

The chroman scaffold is a privileged structure in medicinal chemistry, and the development of novel methods for its functionalization is an active area of research. acs.org While classical methods often rely on the synthesis of precursors with the desired substitution pattern, modern approaches focus on the late-stage functionalization of the pre-formed chroman ring system. This often involves the selective activation of C-H bonds, which allows for the direct introduction of new functional groups with high atom economy.

For the chroman scaffold, C-H activation can be directed by existing functional groups. For example, in the related chromone system, the ketone at the 4-position can direct transition metal catalysts to functionalize the C-5 position. While the saturated nature of the pyran ring in chromans alters the electronic properties compared to chromones, similar principles of directed C-H functionalization can be envisioned.

Other novel transformations include photoredox catalysis, which can enable radical-based functionalizations under mild conditions. For instance, the generation of an aryl radical from the bromo-substituted position of this compound could allow for coupling with a variety of partners. Furthermore, the development of new catalytic cycles and ligand systems continues to expand the toolbox for modifying complex scaffolds like chroman.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 8-Bromochroman-6-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be required for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the aromatic ring, the chroman ring, and the amine group.

Aromatic Protons: The protons on the benzene (B151609) ring portion of the chroman structure would appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern—a bromine atom at position 8 and an amino group at position 6—would influence the chemical shifts and coupling patterns of the remaining aromatic protons.

Chroman Ring Protons: The methylene (B1212753) (CH₂) and methine (CH) protons of the saturated heterocyclic ring would produce signals in the aliphatic region of the spectrum. The protons of the CH₂ group adjacent to the oxygen atom would be expected at a downfield-shifted position (around δ 4.0-4.5 ppm) compared to the other CH₂ group.

Amine Protons: The protons of the primary amine (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

While the synthesis of this compound is documented, specific ¹H NMR data has not been made publicly available in the reviewed literature. google.com

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the δ 110-160 ppm range. The carbons directly attached to the bromine atom and the nitrogen atom of the amine group would have their chemical shifts significantly influenced by these substituents.

Chroman Ring Carbons: The aliphatic carbons of the chroman ring would appear at upfield chemical shifts compared to the aromatic carbons. The carbon atom bonded to the oxygen would be found in the δ 60-80 ppm region.

Detailed ¹³C NMR data for this compound are not currently available in public-domain scientific literature.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, various 2D NMR experiments are essential. These techniques correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-spin coupled, helping to establish the connectivity of protons within the chroman and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry of the molecule.

Specific data from 2D NMR experiments for this compound have not been reported in the available literature.

Mass Spectrometry (MS) for Molecular Identity and Compositional Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₁₀BrN₁O₁), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, which is a clear indicator of the presence of a single bromine atom in the molecule. Although the synthesis of a precursor, tert-butyl (8-bromochroman-6-yl)carbamate, is noted to have been analyzed by LCMS, the specific HRMS data for this compound is not provided in the public record. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate and identify volatile and thermally stable compounds in a mixture. For a pure sample of this compound, GC-MS would provide its retention time (a characteristic of the compound under specific GC conditions) and its mass spectrum. The mass spectrum would show the molecular ion peak (if stable enough to be detected) and a series of fragment ions. The fragmentation pattern is often unique to a particular compound and can be used to confirm its structure by analyzing the masses of the fragments lost from the parent molecule. Information regarding the GC-MS analysis of this compound is not available in the surveyed scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of aromatic amines, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. nih.gov This is crucial for identifying and quantifying compounds in complex mixtures. nih.gov

Recent advancements in column chemistries have enabled the sensitive analysis of aromatic amines by LC-MS/MS without the need for the time-consuming derivatization steps often required in gas chromatography-mass spectrometry (GC-MS). nih.gov The use of columns like the Ascentis® Express, which is based on Fused-Core® particle technology, allows for high-speed and high-efficiency separations with lower backpressure, making it compatible with both traditional HPLC and UHPLC systems. lcms.cz

For the analysis of this compound, an LC-MS/MS method would typically be developed using electrospray ionization (ESI) in the positive ion mode, as amines readily form [M+H]+ ions. researchgate.net The process would involve optimizing chromatographic conditions to achieve good retention and resolution, and developing a multiple reaction monitoring (MRM) method for quantitative analysis. nih.govchromatographyonline.com This involves selecting precursor and product ions specific to the molecule. While specific retention time and mass-to-charge ratio (m/z) data for this compound are not publicly available, a hypothetical analysis would follow established protocols for similar aromatic amines. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatographic Column | Ascentis® Express C18 or similar |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | Calculated m/z for C9H11BrNO |

| Product Ions | Specific fragments determined by MS/MS |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents a hypothetical set of parameters based on typical LC-MS/MS analysis of aromatic amines.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for identifying the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary aromatic amine and other structural features.

As a primary aromatic amine, this compound is expected to show two N-H stretching vibrations in the region of 3500-3300 cm⁻¹. orgchemboulder.comlibretexts.org These bands, corresponding to asymmetric and symmetric stretching, are typically sharper and less intense than the O-H bands of alcohols. pressbooks.pub The N-H bending vibration (scissoring) for a primary amine is typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com Furthermore, a strong, broad band due to N-H wagging is expected between 910-665 cm⁻¹. orgchemboulder.com

The C-N stretching vibration for an aromatic amine is characteristically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com The presence of the aromatic ring will also give rise to C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the chroman ether linkage would likely appear in the 1250-1000 cm⁻¹ range. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Aromatic Amine | N-H Stretch (asymmetric & symmetric) | 3500-3300 |

| Primary Aromatic Amine | N-H Bend (scissoring) | 1650-1580 |

| Aromatic Amine | C-N Stretch | 1335-1250 |

| Primary/Secondary Amine | N-H Wag | 910-665 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Ether (Chroman) | C-O-C Stretch | 1250-1000 |

| Alkyl Halide | C-Br Stretch | <700 |

This table is based on established correlation tables for IR spectroscopy. orgchemboulder.comlibretexts.orgwpmucdn.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and heteroatoms with non-bonding electrons. msu.edu The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π → π* and n → π* transitions associated with the substituted benzene ring.

The benzene ring itself has characteristic absorptions, and the presence of substituents like the amino group (-NH2) and the bromine atom (-Br) will cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity). The amino group, being an auxochrome, significantly influences the UV-Vis spectrum of the aromatic ring. For instance, aniline (B41778), a simple aromatic amine, exhibits a strong primary absorption band around 230 nm and a secondary band around 280 nm.

The exact wavelengths of maximum absorbance (λmax) for this compound would need to be determined experimentally. However, based on its structure, significant absorption is expected in the 200-400 nm range. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Table 3: Anticipated UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected Absorption Range (nm) |

| π → π | Substituted Benzene Ring | 200-300 |

| n → π | Amino Group on Benzene Ring | 250-350 |

This table provides an estimated range based on the UV-Vis spectra of similar aromatic compounds. msu.eduscience-softcon.de

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

While a specific crystal structure for this compound is not available in the public domain, a successful analysis would yield a detailed structural model. This would confirm the connectivity of the atoms and reveal the conformation of the dihydropyran ring of the chroman system, including its degree of planarity or puckering. Furthermore, the analysis would show the orientation of the bromo and amino substituents relative to the chroman ring system and detail any intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice. nih.gov

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other interactions in the crystal packing. |

This table outlines the key structural information that would be obtained from a successful X-ray crystallographic analysis. nih.gov

Investigation of Biological Activities and Molecular Targets Preclinical Research

Anticancer Activity in Cell-Based Models

Derivatives of 8-Bromochroman-6-amine have demonstrated notable anticancer properties in various in vitro settings. These studies highlight the potential of this chemical scaffold in the development of new oncological therapies.

Inhibition of Cancer Cell Proliferation

Research has shown that certain quinazoline (B50416) derivatives, a class of compounds related to this compound, can effectively inhibit the proliferation of cancer cells. For instance, a series of 6-bromo-quinazoline derivatives were synthesized and evaluated for their antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov One particular derivative, compound 8a , which features an aliphatic linker at the SH position, exhibited significant potency with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.gov Notably, this compound showed greater potency than the established drug Erlotinib against the MCF-7 cell line. nih.gov

Further studies on brominated plastoquinone (B1678516) (BrPQ) analogs, which share structural similarities with quinone-based compounds, have also revealed broad-spectrum antiproliferative effects. nih.gov Several BrPQ analogs demonstrated significant growth inhibition against various leukemia cell lines, including K-562, CCRF-CEM, and MOLT-4, with growth inhibition percentages reaching up to 99.57%. nih.gov Additionally, some of these analogs were effective against breast cancer cell lines. nih.gov

The cytotoxic effects of these compounds appear to be selective for cancer cells, as evidenced by the significantly higher IC50 value of compound 8a (84.20 ± 1.72 µM) against the normal MRC-5 cell line, suggesting a favorable therapeutic window. nih.gov

Below is an interactive table summarizing the in vitro anticancer activity of selected compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Growth Inhibition (%) |

| Compound 8a | MCF-7 (Breast) | 15.85 ± 3.32 | |

| Compound 8a | SW480 (Colon) | 17.85 ± 0.92 | |

| BrPQ2 | K-562 (Leukemia) | 83.46 | |

| BrPQ2 | CCRF-CEM (Leukemia) | 97.97 | |

| BrPQ2 | T-47D (Breast) | 95.53 | |

| BrPQ5 | SR (Leukemia) | 97.94 | |

| BrPQ6 | K-562 (Leukemia) | 99.57 | |

| BrPQ6 | CCRF-CEM (Leukemia) | 96.65 | |

| BrPQ6 | MOLT-4 (Leukemia) | 97.43 | |

| BrPQ9 | K-562 (Leukemia) | 96.57 | |

| BrPQ10 | K-562 (Leukemia) | 95.54 |

Modulation of Specific Molecular Pathways (e.g., Sirtuin 2 inhibition)

A key mechanism underlying the anticancer effects of compounds structurally related to this compound involves the modulation of specific molecular pathways, particularly the inhibition of Sirtuin 2 (SIRT2). SIRT2 is a protein deacetylase that plays a role in cell division and proliferation. nih.gov Its inhibition has been identified as a promising strategy for cancer therapy. nih.govnih.gov

Research has led to the development of potent and selective SIRT2 inhibitors. nih.govnih.gov These inhibitors have been shown to promote the degradation of the oncoprotein c-Myc, which is a key driver in many human cancers. nih.gov The anticancer activity of these SIRT2 inhibitors often correlates with their ability to reduce c-Myc levels. nih.gov

For instance, a thiomyristoyl (B611349) lysine (B10760008) compound, referred to as TM, was developed as a potent and specific SIRT2 inhibitor. nih.gov This compound exhibited broad anticancer effects in various human cancer cell lines and was shown to promote the ubiquitination and subsequent degradation of c-Myc. nih.gov

Furthermore, molecular docking and simulation studies on 6-bromo-quinazoline derivatives have suggested that these compounds can bind to and inhibit the epidermal growth factor receptor (EGFR), another important target in cancer therapy. nih.gov The binding energies of compounds 8a and 8c were calculated to be -6.7 and -5.3 kcal/mol, respectively, indicating a strong interaction with the receptor. nih.gov

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents.

Antibacterial Efficacy in In Vitro Assays

Studies on 6-aminoquinolones, which are structurally related to the compound of interest, have explored their antibacterial potential. A quantitative structure-activity relationship (QSAR) study indicated that introducing different substituent groups at the C-8 position of the quinolone ring could influence antibacterial activity. nih.gov

Specifically, the synthesis and evaluation of two new series of 6-aminoquinolones with either an ethyl or a methoxy (B1213986) group at the C-8 position were conducted. nih.gov The results showed that the 8-ethyl derivatives were devoid of significant antibacterial activity. nih.gov In contrast, the introduction of a methoxy group at the C-8 position resulted in compounds with good antibacterial activity, particularly against Gram-positive bacteria. nih.gov This highlights the importance of the electronic properties and size of the substituent at this position for antibacterial efficacy. nih.gov

Antifungal Efficacy in In Vitro Assays

The antifungal potential of compounds related to this compound has also been a subject of investigation. In vitro antifungal susceptibility testing is crucial for determining the efficacy of new compounds. nih.gov Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are often employed to determine the minimum inhibitory concentration (MIC) of antifungal agents. researchgate.net

Terbinafine (B446), a well-known antifungal agent, has shown high efficacy against various dermatophytes in vitro. nih.govbohrium.com Studies have demonstrated its effectiveness against Trichophyton rubrum, T. soudanense, T. interdigitale, and Epidermophyton floccosum, with very low IC50 values. nih.gov However, higher concentrations are required to inhibit resistant strains like T. indotineae. nih.gov

The development of novel formulations, such as nanoemulsion gels of terbinafine, has been shown to enhance its antifungal activity. bohrium.com An in vitro study using a nanoemulsion gel of terbinafine demonstrated a significantly higher zone of inhibition against Candida albicans compared to a marketed cream formulation. bohrium.com

Antiviral Efficacy in In Vitro Assays

The investigation of benzo-heterocyclic amine derivatives has revealed promising broad-spectrum antiviral activity. nih.gov A series of novel unsaturated five-membered benzo-heterocyclic amine compounds were synthesized and tested for their in vitro antiviral effects against a range of viruses. nih.gov

The results indicated that many of these synthesized compounds exhibited potent broad-spectrum antiviral activity. nih.gov Notably, compounds 3f and 3g demonstrated significant activity against both RNA viruses (such as influenza A, HCV, and Coxsackie B3 virus) and a DNA virus (HBV) at low micromolar concentrations, with IC50 values ranging from 0.71 to 34.87 μM. nih.gov These findings suggest that this class of compounds holds potential for the development of new antiviral therapies.

Anti-inflammatory Mechanisms

Direct research on the anti-inflammatory mechanisms of this compound is not extensively available in the public domain. However, the broader class of chroman and chromone (B188151) derivatives has been the focus of studies investigating their potential to mitigate inflammatory responses. Research into these related compounds has explored their ability to inhibit the production of key inflammatory mediators. For instance, various chromone derivatives have been shown to reduce the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular models. nih.govnih.govnih.gov The mechanisms often involve the modulation of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

Furthermore, studies on other brominated heterocyclic compounds, such as brominated indoles, have indicated that the presence and position of a bromine substituent can significantly influence anti-inflammatory activity, including the inhibition of NO, prostaglandin (B15479496) E2 (PGE2), and TNF-α. mdpi.com This suggests that the bromo-substitution on the chroman scaffold of this compound could be a determinant of its potential anti-inflammatory properties, though specific experimental data for this compound is lacking.

Neuromodulatory and Antiepileptic Research

Specific studies detailing the neuromodulatory and antiepileptic properties of this compound are not readily found in the current body of scientific literature. However, the chroman scaffold is recognized as a privileged structure in medicinal chemistry and has been investigated for its potential in treating central nervous system disorders.

A number of chroman derivatives have been synthesized and evaluated for their anticonvulsant activities. nih.govrjptonline.org Some of these compounds have demonstrated notable efficacy in animal models of epilepsy, such as the pentylenetetrazole (PTZ)-induced seizure model and the lithium-pilocarpine model of status epilepticus. nih.gov These findings underscore the potential of the chroman nucleus as a template for the development of new antiepileptic drugs. nih.govrjptonline.org Despite the promising results for the broader class of chroman derivatives, there is no specific data available from anticonvulsant screenings of this compound itself.

Enzyme Inhibition Studies (e.g., Histone Methyltransferases EHMT1/EHMT2, COX-2, Protein Kinases)

The most significant area of preclinical research involving this compound is its use as a key chemical intermediate in the synthesis of potent and selective inhibitors of euchromatic histone-lysine N-methyltransferase 1 (EHMT1) and 2 (EHMT2), also known as G9a and GLP respectively. The dysregulation of these histone methyltransferases is associated with a variety of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. nih.gov

Patent literature extensively documents the role of this compound as a starting material for the creation of novel EHMT1/EHMT2 modulators. nih.gov While this highlights the importance of this compound in the drug discovery process for this enzyme class, there is no publicly available data to suggest that this compound itself is an active inhibitor of EHMT1/EHMT2. The inhibitory activity is attributed to the more complex molecules synthesized from it.

Similarly, there is a lack of specific research evaluating the direct inhibitory effects of this compound on other enzymes such as cyclooxygenase-2 (COX-2) or various protein kinases. While chromone and chroman derivatives have been explored as inhibitors of enzymes like carbonic anhydrase and protein kinases, specific IC50 values or screening data for this compound are not reported. mdpi.comgoogle.com

Table 1: Role of this compound in EHMT1/EHMT2 Inhibitor Synthesis

| Role of this compound | Therapeutic Target | Associated Diseases |

| Synthetic Intermediate/Building Block | EHMT1/EHMT2 (G9a/GLP) | Cancer, Inflammatory Diseases, Neurodegenerative Disorders |

This table is based on information from patent literature describing the synthesis of EHMT1/EHMT2 inhibitors. nih.gov

Antioxidant Properties

Direct experimental assessment of the antioxidant properties of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays is not available in published research.

However, the chromanol scaffold, which is structurally related to the chroman core of this compound, is well-known for its antioxidant capabilities. For instance, α-tocopherol (Vitamin E) is a famous chromanol derivative. Studies on various chromanol and flavanone (B1672756) derivatives have demonstrated their capacity to act as radical scavengers. researchgate.netresearchgate.net Research into brominated flavonoids has also suggested that the introduction of bromine atoms can enhance antioxidant activity and lipophilicity. researchgate.netnih.gov These findings point to the theoretical potential for this compound to possess antioxidant properties, but this has not been experimentally verified in the public domain.

Structure Activity Relationship Sar Studies of 8 Bromochroman 6 Amine Derivatives

Impact of Substitutions on the Chroman Ring System

Substitutions on the chroman ring system of 8-Bromochroman-6-amine derivatives have a significant impact on their biological activity. The nature, position, and electronic properties of these substituents can modulate the molecule's interaction with its biological target.

Research on related chroman-4-one derivatives has shown that the presence of substituents at both the 6- and 8-positions is important for achieving significant biological activity. nih.gov Larger, electron-withdrawing groups in these positions are generally favorable for inhibitory potency. nih.gov For instance, in a series of chroman-4-one derivatives tested as SIRT2 inhibitors, compounds with larger substituents at the 6- and 8-positions demonstrated notable inhibition. nih.gov This suggests that for this compound, the bromo group at the 8-position and the amino group at the 6-position are critical for its activity profile.

The electronic nature of the substituents also plays a crucial role. Studies on 6-chromanol derivatives have indicated that electron-donating groups on the chroman ring enhance radical scavenging activity, while electron-withdrawing groups decrease it. rsc.org The amino group at the 6-position in this compound is an electron-donating group, which could contribute to its potential antioxidant properties. Conversely, the bromine at the 8-position is an electron-withdrawing group, which in other chroman scaffolds has been shown to be favorable for certain inhibitory activities. nih.gov The interplay of these opposing electronic effects between the 6-amino and 8-bromo substituents likely results in a unique biological activity profile for the parent compound.

Furthermore, the position of the substituent is a key determinant of its effect. For 6-chromanol derivatives, the radical scavenging reactions were found to be more sensitive to the inductive effects of substituents at the meta-position compared to the ortho-position. rsc.org In the context of this compound, the 6- and 8-positions are meta and ortho to the chroman oxygen, respectively, suggesting a complex electronic influence on the molecule's reactivity and biological interactions.

| Scaffold | Substitution Position(s) | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Chroman-4-one | 6- and 8-positions | Larger, electron-withdrawing groups | Favorable for SIRT2 inhibitory potency | nih.gov |

| 6-Chromanol | Phenyl ring | Electron-donating groups (e.g., amino) | Enhanced radical scavenging activity | rsc.org |

| 6-Chromanol | Phenyl ring | Electron-withdrawing groups (e.g., chloro, nitro) | Decreased radical scavenging activity | rsc.org |

Influence of Amino Group Modifications

The amino group at the 6-position of the chroman ring is a key functional group that can be modified to fine-tune the biological activity of this compound derivatives. Modifications such as acylation, alkylation, and the formation of amides or sulfonamides can significantly alter the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and basicity.

In studies on related 6-chromanol derivatives, the introduction of an amino group was shown to enhance radical scavenging activity due to its electron-donating nature. rsc.org The conversion of the amino group to an acetylamino group, a less electron-donating substituent, would be expected to modulate this activity. The synthesis of various amino acid derivatives has been explored to understand their potential taste contributions and biological activities, highlighting the diversity of modifications possible for an amino group. nih.gov

Research on chiral chroman amine analogues has demonstrated that modifications of the amino group are critical for their monoamine oxidase (MAO) inhibitory activity. researchgate.net For example, propargylation of the chroman amine nitrogen has been a strategy to confer MAO inhibitory properties. researchgate.net This suggests that similar modifications to the 6-amino group of this compound could lead to derivatives with activity against neurological targets.

Furthermore, the modification of amino groups can affect the polymerization and pH- and thermo-responsiveness of resulting polymers, as seen in studies on methacrylamides. rsc.org While not directly related to the biological activity of a small molecule, this demonstrates the profound impact amino group modifications can have on the chemical properties of a molecule. The synthesis and modification of amino acids using radical chemistry also provides a broad toolkit for creating diverse derivatives. nih.gov

| Scaffold/Derivative Type | Amino Group Modification | Observed Effect | Reference |

|---|---|---|---|

| 6-Chromanol | Introduction of amino group | Enhanced radical scavenging activity | rsc.org |

| Chiral Chroman Amine | Propargylation of amine nitrogen | Conferred MAO inhibitory activity | researchgate.net |

| Methacrylamides | Substitution with amino groups | Increased hydrophobicity and lowered cloud point of polymers | rsc.org |

Role of Halogen Substitution (Bromine) at the 8-Position

The bromine atom at the 8-position of the chroman ring is a significant feature of this compound, and its presence is expected to strongly influence the molecule's biological activity. Halogen substitutions, particularly with bromine, can affect a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can impact its pharmacokinetic and pharmacodynamic properties.

In the context of chroman-4-one derivatives as SIRT2 inhibitors, the presence of a bromo substituent at the 8-position, often in combination with another substituent at the 6-position, was found to be beneficial for activity. nih.govacs.org Specifically, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor of SIRT2 in one study, with an IC50 of 1.5 µM. nih.gov This highlights the positive contribution of bromine at the 8-position to the inhibitory capacity of the chroman scaffold.

The preparation of various monobromo-6-methoxy-8-aminoquinolines has been reported, providing a basis for understanding the effect of bromine substitution on the chemical properties of related heterocyclic systems. nih.gov The electron-withdrawing nature of the bromine atom can influence the electron density of the aromatic ring, which can in turn affect the binding affinity of the molecule to its target protein.

The general theme that halogens confer persistence under aerobic conditions has been noted in structure-biodegradability relationships. nih.gov This suggests that the 8-bromo substituent might increase the metabolic stability of this compound, potentially leading to a longer duration of action in a biological system.

| Scaffold | Substitution | Observed Effect/Significance | Reference |

|---|---|---|---|

| Chroman-4-one | 6,8-dibromo substitution | Potent SIRT2 inhibition (IC50 = 1.5 µM) | nih.gov |

| Chroman-4-one | 8-bromo-6-chloro substitution | Favorable for SIRT2 inhibitory activity | nih.govacs.org |

| 6-methoxy-8-aminoquinoline | Monobromo substitution | Affects 13C-NMR chemical shift patterns, indicating electronic changes | nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry is a critical factor in the biological activity of chiral molecules, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles. The chroman ring system of this compound contains a stereocenter at the 2-position, meaning it can exist as a pair of enantiomers. The spatial arrangement of substituents around this chiral center can significantly affect how the molecule interacts with its biological target.

For many chiral natural products, biological activity is highly dependent on stereochemistry. nih.govnih.gov In a study of chroman-4-one derivatives, the individual enantiomers of a lead compound showed slightly different inhibitory activities against SIRT2, with the (-)-enantiomer being more potent than the (+)-enantiomer. nih.govacs.org This suggests that even subtle differences in the three-dimensional structure can lead to variations in biological response. It was concluded that the more active (-)-enantiomer likely has the S-configuration. acs.org

Research on chiral chroman amine analogues has also underscored the importance of stereochemistry in their biological properties. researchgate.net The stereoselective uptake of drugs by protein transport systems is a known phenomenon, and it is possible that the enantiomers of this compound are differentially transported across cell membranes. nih.gov For some compounds, stereochemistry has been shown to be the driver for both potency and pharmacokinetics. nih.gov Therefore, the evaluation of the individual enantiomers of this compound and its derivatives is essential for a complete understanding of their SAR.

| Scaffold | Enantiomers | Observed Difference in Activity | Reference |

|---|---|---|---|

| Chroman-4-one derivative (1a) | (-)-1a vs. (+)-1a | (-)-1a was a more potent SIRT2 inhibitor (IC50 = 1.5 µM vs. 4.5 µM) | nih.govacs.org |

| General Chiral Natural Products | Enantiomers/Diastereomers | Stereochemistry has a crucial impact on drug action (target binding, metabolism, distribution) | nih.govnih.gov |

| Chiral Chroman Amine Analogues | Chiral analogues | Biological properties are dependent on stereochemistry | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are most influential for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

QSAR studies have been successfully applied to various classes of compounds, including aminothiazole derivatives, nih.gov amide derivatives, frontiersin.org and acyl pinostrobin (B192119) derivatives. unair.ac.id These studies typically involve the calculation of a large number of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and the use of statistical methods like multiple linear regression (MLR) or machine learning algorithms to build the predictive model.

For a series of acyl pinostrobin derivatives, a QSAR study revealed that logP (a measure of lipophilicity) and molecular weight were the most influential parameters for their anti-breast cancer activity. unair.ac.id In a study on aminothiazole derivatives as Aurora A kinase inhibitors, a 3D-QSAR model suggested that modifications to the aniline (B41778) group considering electrostatic, hydrophobic, and hydrogen bond properties would influence inhibitory activity. nih.gov

While no specific QSAR models for this compound derivatives were found in the provided search results, the principles of QSAR can be applied to this class of compounds. A QSAR study on this compound derivatives would involve synthesizing a series of analogues with systematic variations in their structure, measuring their biological activity, and then developing a QSAR model to correlate the structural changes with the observed activity. Such a model would be invaluable for the future rational design of novel derivatives with improved therapeutic potential.

Spectral Structure-Activity Relationship (S-SAR) Analysis

Spectral Structure-Activity Relationship (S-SAR) is an extension of the QSAR methodology that incorporates spectral data, such as that from NMR or IR spectroscopy, into the modeling process. The underlying principle of S-SAR is that the spectral features of a molecule are a direct reflection of its three-dimensional structure and electronic properties, and therefore can be correlated with its biological activity.

The S-SAR approach offers a full analytical counterpart for multi-variate computational regression and aims to establish the mechanistic scenario driving the chemical-biological interaction. nih.gov By reloading biological activity as a vectorial decomposition into an orthogonal multi-dimensional space of molecular descriptors, S-SAR provides a "quantum" or Banach vectorial approach to QSAR. nih.gov

This method has been presented as a fertile direction in approaching the understanding of biological activity through chemical structure. nih.gov While specific S-SAR analyses of this compound or its derivatives were not found in the search results, the application of this technique could provide deeper insights into the SAR of this compound class. By correlating specific spectral signals with biological activity, it might be possible to identify subtle structural features that are critical for the molecule's function but are not captured by traditional QSAR descriptors.

Computational Chemistry and Molecular Modeling for 8 Bromochroman 6 Amine

Future Directions and Research Perspectives

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The future development of 8-Bromochroman-6-amine as a lead compound hinges on the strategic chemical modification of its structure to enhance biological activity and selectivity. The primary amine and the bromine atom on the chroman ring are key handles for derivatization. Research efforts can draw inspiration from successful strategies applied to other heterocyclic amine scaffolds.

One promising approach involves the synthesis of N-substituted derivatives at the 6-amino position. For instance, creating a series of N-acyl or N-sulfonyl analogues could modulate the compound's lipophilicity and hydrogen bonding capacity, which are critical for target interaction. Another avenue is the introduction of hydrazone moieties at the amine group, a strategy that has proven effective in improving the antiplatelet aggregation activities of 8-azapurine (B62227) derivatives. nih.gov The synthesis of amino acid conjugates, as demonstrated with 8-quinolinamines, could also be explored to potentially enhance cell permeability and create broad-spectrum anti-infective agents. nih.gov

Furthermore, the bromine atom at the 8-position offers a site for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents, such as aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space around the chroman core. The biological activity of resulting compounds is often strongly influenced by the nature and position of these appended side chains. mdpi.com Diazotization of the amino group could also enable its conversion into a variety of other functional groups, including hydroxyl, cyano, or halide groups, further diversifying the potential analogues for biological screening. youtube.com

Discovery of Unexplored Biological Targets for Chroman-Amine Scaffolds

The chroman-amine framework represents a versatile scaffold with the potential to interact with a multitude of biological targets, many of which may be currently unexplored. Molecules incorporating the related chromone (B188151) scaffold have demonstrated a wide spectrum of biological effects, including antifungal, antimicrobial, antiviral, and antitumor activities, often by inhibiting various enzymes. researchgate.net This suggests that derivatives of this compound could also exhibit polypharmacology, acting on multiple targets simultaneously.

A key future direction is to screen this compound and its derivatives against a broad panel of biological targets to uncover novel mechanisms of action. Recent advances in molecular biology and proteomics have led to a dramatic increase in the number of validated protein targets available for drug discovery. nih.gov Systematic screening against kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels could reveal unexpected activities. Moreover, investigating the interaction of these compounds with nucleic acids (DNA and RNA) could uncover mechanisms of action related to the regulation of gene expression or other fundamental cellular processes, as has been observed for certain pentacyclic benzimidazole (B57391) derivatives. mdpi.com The discovery of such novel interactions would open up new therapeutic avenues for chroman-amine based compounds.

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools for accelerating the design of next-generation analogues of this compound. High-throughput computational screening (HTCS) has revolutionized early-stage drug discovery by enabling the rapid virtual screening of millions of compounds for potential biological activity. nih.gov

Future research will leverage core computational methods to refine the structure of this compound for improved potency and selectivity.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of novel analogues within the active site of known or newly identified biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical correlation between the chemical structure of the chroman-amine derivatives and their biological activity. These models help prioritize the synthesis of compounds with the highest predicted potency. nih.gov

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This "pharmacophore" can then be used as a template to design novel molecules with a high probability of being active. nih.gov

The integration of artificial intelligence and machine learning is further enhancing these computational tools, improving prediction accuracy and enabling de novo drug design, where novel chemical entities are computationally generated to optimally fit a specific target. nih.gov

Integration with High-Throughput Screening Methodologies for Lead Discovery

The discovery of lead compounds from large chemical libraries is critically dependent on high-throughput screening (HTS). nih.govtechnologynetworks.com The integration of HTS is a logical and necessary step in the future exploration of this compound and its derivatives. This involves the rapid, automated testing of thousands of compounds to identify those that interact with a specific biological target. technologynetworks.com

A library of derivatives based on the this compound scaffold can be synthesized and subjected to HTS against various targets. Modern HTS allows for the screening of 10,000 to over 100,000 compounds per day, dramatically accelerating the lead discovery process. technologynetworks.com These screens can employ a range of detection methods, including fluorescence, absorbance, and luminescence, in both biochemical (enzyme/protein) and cell-based assays. syngeneintl.com

Furthermore, high-throughput experimentation (HTE) can be used to rapidly optimize the chemical reactions needed to produce the library of chroman-amine analogues, ensuring that sufficient quantities of diverse compounds are available for screening. youtube.com Beyond primary screening for bioactivity, HTS can also be applied to assess absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, in the early stages of discovery. syngeneintl.com This integrated approach of HTS and HTE provides a powerful engine for identifying the most promising drug candidates from the this compound chemical space.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromochroman-6-amine, and what factors influence yield optimization?

- Answer: The synthesis typically involves bromination of chroman-6-amine derivatives or reductive amination of 8-bromochroman-6-one. Key factors affecting yield include reaction temperature, solvent polarity, and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Optimization strategies involve iterative testing of reaction parameters (e.g., molar ratios, reaction time) and purification via column chromatography. Detailed protocols should follow IUPAC guidelines for compound characterization, including NMR and mass spectrometry to confirm structure and purity .

Q. How can researchers ensure the purity of this compound using analytical techniques?

- Answer: Analytical validation requires a combination of techniques:

- HPLC: To assess purity (>95% threshold) using reverse-phase columns and UV detection.

- NMR Spectroscopy: ¹H/¹³C NMR to verify absence of unreacted intermediates or stereoisomers.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks.

- Melting Point Analysis: Consistency with literature values.

Cross-referencing data with published spectra in peer-reviewed journals is critical to avoid mischaracterization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer: Safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles.

- Ventilation: Use fume hoods to prevent inhalation exposure.

- First Aid: Immediate skin washing with water for 15 minutes upon contact; seek medical attention for persistent irritation.

- Waste Disposal: Segregate halogenated waste for professional treatment to avoid environmental contamination. Safety data sheets (SDS) should be consulted for compound-specific hazards .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data for this compound?

- Answer: Discrepancies (e.g., varying IC₅₀ values) require systematic analysis:

- Experimental Replication: Reproduce studies using identical cell lines, assay conditions, and controls.

- Meta-Analysis: Compare methodologies across studies (e.g., dose-response curves, statistical models).

- Contextual Factors: Evaluate differences in bioavailability, solvent systems (e.g., DMSO concentration), or target protein isoforms.

Transparent reporting of raw data and statistical significance (p-values, confidence intervals) enhances reproducibility .

Q. What computational approaches are used to study the structure-activity relationships (SAR) of this compound?

- Answer: Advanced methods include:

- Molecular Docking: Simulate ligand-receptor interactions using software like AutoDock or Schrödinger.

- QSAR Modeling: Corrogate electronic (e.g., Hammett constants) and steric parameters with bioactivity data.

- DFT Calculations: Analyze electron density maps to predict reactive sites.

Validation requires experimental corroboration (e.g., mutagenesis studies or isotopic labeling) .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound?

- Answer: Mechanistic studies employ:

- Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium to identify rate-determining steps.

- Trapping Intermediates: Use spectroscopic methods (e.g., in-situ IR) to detect transient species.

- Stereochemical Analysis: Monitor retention/inversion of configuration via chiral HPLC or X-ray crystallography.

Cross-disciplinary collaboration (e.g., computational + synthetic chemistry) is recommended for robust conclusions .

Methodological Resources

- Literature Review: Use SciFinder and PubMed to access peer-reviewed studies, prioritizing .edu/.gov sources .

- Data Integrity: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing, ensuring de-identification of sensitive information .

- Ethical Compliance: Document IRB approvals for biological studies and cite all sources to avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.